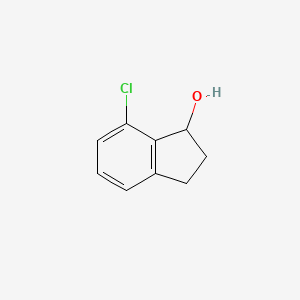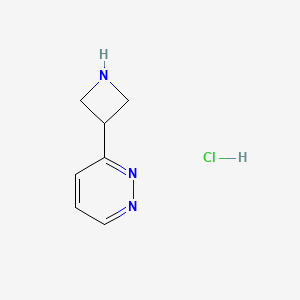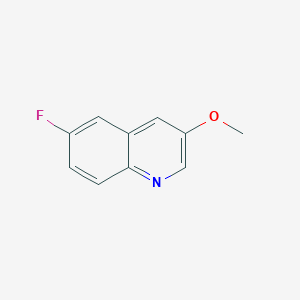
1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(2,3-Dihydro-1H-indén-4-yl)propan-1-amine est un composé organique de formule moléculaire C12H17N. C'est un dérivé de l'indane, un hydrocarbure bicyclique, et contient un groupe amine lié à une chaîne propyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-(2,3-Dihydro-1H-indén-4-yl)propan-1-amine implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par l'indanone, qui est disponible dans le commerce ou peut être synthétisée à partir de l'indène.
Réduction : L'indanone est réduite en 2,3-dihydro-1H-indén-4-ol à l'aide d'un agent réducteur tel que le borohydrure de sodium.
Amination : Le groupe hydroxyle du 2,3-dihydro-1H-indén-4-ol est converti en un groupe amine par réaction avec de l'ammoniac ou une source d'amine dans des conditions appropriées, telles que la présence d'un catalyseur comme le palladium sur carbone.
Méthodes de production industrielle
Les méthodes de production industrielle de la 1-(2,3-Dihydro-1H-indén-4-yl)propan-1-amine peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de catalyseurs efficaces et de processus automatisés pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(2,3-Dihydro-1H-indén-4-yl)propan-1-amine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amine peut être oxydé pour former des imines ou des nitriles correspondants à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Le composé peut être réduit pour former des amines secondaires ou tertiaires à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe amine peut participer à des réactions de substitution nucléophile, formant des dérivés avec différents groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Halogénures d'alkyle, chlorures d'acyle.
Principaux produits formés
Oxydation : Imines, nitriles.
Réduction : Amines secondaires, amines tertiaires.
Substitution : Diverses amines substituées.
Applications de la recherche scientifique
La 1-(2,3-Dihydro-1H-indén-4-yl)propan-1-amine a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Elle est utilisée comme élément constitutif pour la synthèse de composés pharmaceutiques, en particulier ceux ciblant les troubles neurologiques.
Science des matériaux : Le composé est exploré pour son utilisation potentielle dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Elle sert de sonde dans les études biologiques pour comprendre l'interaction des composés contenant des amines avec les cibles biologiques.
Mécanisme d'action
Le mécanisme d'action de la 1-(2,3-Dihydro-1H-indén-4-yl)propan-1-amine implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le groupe amine peut former des liaisons hydrogène ou des interactions ioniques avec les sites actifs, modulant l'activité de la cible. Les voies spécifiques impliquées dépendent du contexte de son application, comme l'inhibition des enzymes ou l'activation des récepteurs en chimie médicinale.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of amine-containing compounds with biological targets.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target. The specific pathways involved depend on the context of its application, such as inhibition of enzymes or activation of receptors in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(2,3-Dihydro-1H-indén-1-yl)propan-1-amine
- 1-(2,3-Dihydro-1H-indén-2-yl)propan-1-amine
Unicité
La 1-(2,3-Dihydro-1H-indén-4-yl)propan-1-amine est unique en raison de la position du groupe amine sur le cycle indane, qui influence sa réactivité chimique et son interaction avec les cibles biologiques. Cette différence de position peut entraîner des variations dans les propriétés pharmacologiques et matérielles du composé par rapport à ses analogues.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1H-inden-4-yl)propan-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-12(13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8,12H,2-3,5,7,13H2,1H3 |
Clé InChI |
GFKGRMQIBAWBBD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC2=C1CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1,3-diazaspiro[4.5]decan-2-one](/img/structure/B11915202.png)
![{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B11915212.png)




![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)

![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)


![7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11915287.png)


